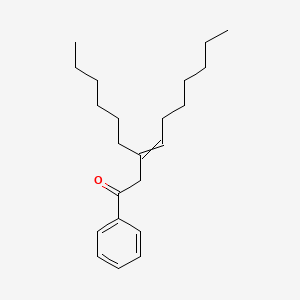
3-Hexyl-1-phenyldec-3-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hexyl-1-phenyldec-3-en-1-one is an organic compound with the molecular formula C22H34OThis compound is notable for its unique structure, which includes a phenyl group and a hexyl chain, making it an interesting subject for various chemical studies and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hexyl-1-phenyldec-3-en-1-one typically involves the aldol condensation reaction. This reaction is carried out between hexanal and 1-phenyl-1-butanone in the presence of a base such as sodium hydroxide. The reaction conditions usually include a temperature range of 0-5°C to control the reaction rate and prevent side reactions. The product is then purified through distillation or recrystallization .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. The final product is typically subjected to rigorous quality control measures to ensure its purity and suitability for various applications .
Chemical Reactions Analysis
Types of Reactions
3-Hexyl-1-phenyldec-3-en-1-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents such as bromine (Br2) and sulfuric acid (H2SO4) are used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
3-Hexyl-1-phenyldec-3-en-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies of ketone reactivity and mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-Hexyl-1-phenyldec-3-en-1-one involves its interaction with various molecular targets. The carbonyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the phenyl group can participate in π-π interactions with aromatic amino acids in proteins, affecting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
3-Hexyl-1-phenylhexan-1-one: Similar structure but with a shorter carbon chain.
3-Hexyl-1-phenylhept-3-en-1-one: Similar structure with a different position of the double bond.
3-Hexyl-1-phenylundec-3-en-1-one: Similar structure but with a longer carbon chain.
Uniqueness
3-Hexyl-1-phenyldec-3-en-1-one is unique due to its specific combination of a phenyl group and a hexyl chain, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .
Properties
CAS No. |
62444-22-8 |
|---|---|
Molecular Formula |
C22H34O |
Molecular Weight |
314.5 g/mol |
IUPAC Name |
3-hexyl-1-phenyldec-3-en-1-one |
InChI |
InChI=1S/C22H34O/c1-3-5-7-9-12-16-20(15-11-8-6-4-2)19-22(23)21-17-13-10-14-18-21/h10,13-14,16-18H,3-9,11-12,15,19H2,1-2H3 |
InChI Key |
ODJDQPVWHPUWRE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC=C(CCCCCC)CC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


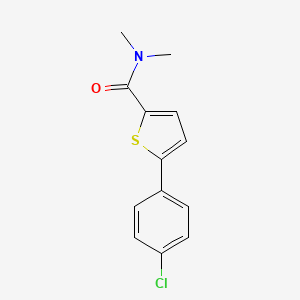
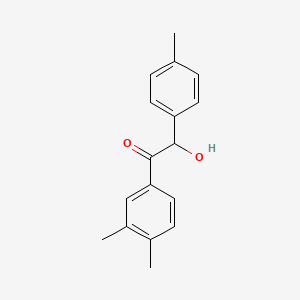
![4-[(4-Methylbenzene-1-sulfinyl)amino]phenyl propanoate](/img/structure/B14533957.png)
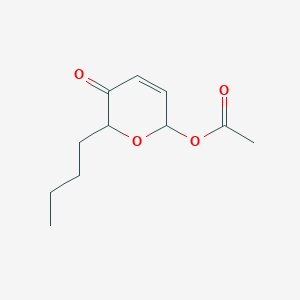

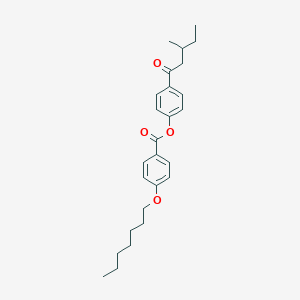
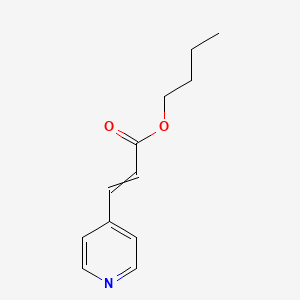
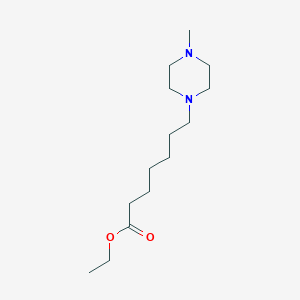
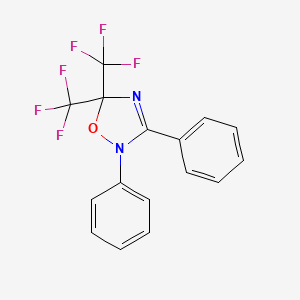
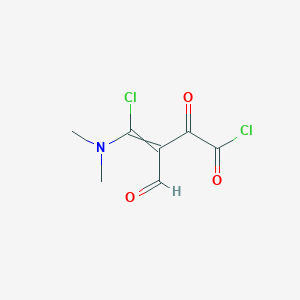
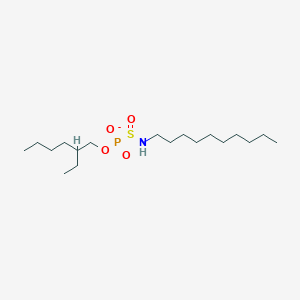
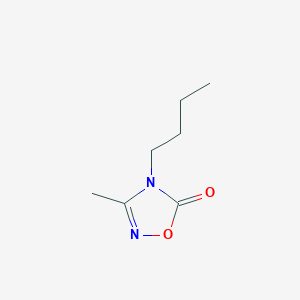
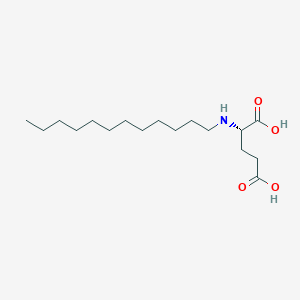
![N-[3-Chloro-5-(methanesulfonyl)phenyl]-2,4,6-trinitroaniline](/img/structure/B14534028.png)
